5-(Benzyloxy)-2-cyclopropylpyrimidine
Description
Properties
Molecular Formula |
C14H14N2O |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-cyclopropyl-5-phenylmethoxypyrimidine |
InChI |
InChI=1S/C14H14N2O/c1-2-4-11(5-3-1)10-17-13-8-15-14(16-9-13)12-6-7-12/h1-5,8-9,12H,6-7,10H2 |
InChI Key |
UPESCZBSTZIJAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC=C(C=N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes the molecular and functional distinctions between 5-(Benzyloxy)-2-cyclopropylpyrimidine and its analogs:
Physicochemical and Reactivity Comparisons
Lipophilicity: The cyclopropyl group in this compound increases lipophilicity (logP ~2.5 estimated) compared to analogs with polar substituents (e.g., 2,4-Dichloro-5-methoxypyrimidine, logP ~1.8). This property may improve blood-brain barrier penetration in drug design.
Synthetic Utility :
- Chlorinated pyrimidines (e.g., 19646-07-2, 60703-46-0) are highly reactive in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) due to the electron-withdrawing effects of chlorine. In contrast, the cyclopropyl group in the target compound may stabilize the ring against nucleophilic attack, favoring regioselective functionalization .
- Bulky substituents in compound 4 () reduce synthetic versatility due to steric hindrance .
Biological Activity: While direct data for this compound are lacking, analogs like 2,4-dichloro-5-methoxypyrimidine are known intermediates in the synthesis of antiviral agents (e.g., ribavirin analogs) . The benzyloxy group in all listed compounds confers temporary protection for hydroxyl groups during synthesis, but its removal (via hydrogenolysis) is critical for generating active metabolites .
Preparation Methods
Reaction Mechanism and Conditions
The NAS proceeds via displacement of a fluorine atom at the para position of benzaldehyde by the oxygen nucleophile of the pyrimidin-5-ol. Potassium carbonate or potassium tert-butoxide serves as the base, facilitating deprotonation of the hydroxyl group to enhance nucleophilicity. The reaction is conducted in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidine (NMP) at elevated temperatures (120°C).
Substrate Preparation
The pyrimidin-5-ol precursor (V) is typically synthesized via cyclocondensation of β-keto esters with guanidine derivatives. For example, cyclopropyl groups at the pyrimidine’s 2-position can be introduced early in the synthesis using cyclopropanecarbonyl chloride or cyclopropylboronic acids in cross-coupling reactions.
Benzyloxy Group Installation
The benzyloxy group at the 5-position is installed via etherification or NAS.
Etherification with Benzyl Alcohol
Benzyl alcohol serves as a nucleophile under phase-transfer catalysis (PTC) conditions. For example, 2,4-dichloropyrimidine reacts with benzyl alcohol in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate, yielding 4-(benzyloxy)-2-chloropyrimidine. While this method targets the 4-position, analogous conditions could be adapted for 5-substitution by adjusting the pyrimidine starting material.
NAS with 4-Fluorobenzaldehyde
As detailed in Section 1, NAS with 4-fluorobenzaldehyde in DMF at 120°C provides a regioselective pathway to install the benzyloxy group. This method avoids competing side reactions due to the fluorine atom’s superior leaving-group ability compared to chlorine.
Optimization of Reaction Conditions
Solvent and Base Selection
Optimal yields are achieved in polar aprotic solvents (DMF, NMP) due to their ability to stabilize transition states and dissolve ionic intermediates. Potassium carbonate outperforms weaker bases (e.g., NaHCO₃) in deprotonating the pyrimidin-5-ol.
Temperature and Time
Reactions conducted at 120°C for 24–48 hours maximize conversion while minimizing decomposition. Prolonged heating beyond 48 hours risks side reactions, such as over-alkylation or solvent degradation.
Comparative Analysis of Synthetic Routes
The table below contrasts key methodologies for synthesizing this compound:
Q & A
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